erbB-2
説明
特性
分子式 |
C50H78N10O11 |
|---|---|
分子量 |
995.21 |
製品の起源 |
United States |
類似化合物との比較
EGFR (ErbB-1)
- Instead, it acts as a preferred dimerization partner for ligand-bound ErbB receptors (e.g., EGFR, ErbB-3) .
- Kinase Activity: ErbB-2 exhibits stronger basal kinase activity compared to EGFR.
- Therapeutic Targeting: Dual inhibitors (e.g., GW2974) targeting both EGFR and this compound demonstrate IC50 values <80 nM in kinase assays and inhibit tumor growth in xenograft models at 10–30 mg/kg doses .
ErbB-3
- Kinase Deficiency : ErbB-3 lacks intrinsic kinase activity and relies on heterodimerization with this compound for signaling. This partnership amplifies PI3K/Akt activation due to ErbB-3’s six PI3K-binding sites .
- Ligand Specificity : Neuregulins (NRGs) bind ErbB-3/ErbB-4 with high affinity (KD ~1–5 nM), whereas this compound binds NRGs weakly (KD ~100 nM) .
ErbB-4
- Ligand Activation : ErbB-4 binds NRGs and betacellulin (BTC). Unlike this compound, ErbB-4 undergoes regulated intramembrane proteolysis (RIP), releasing a soluble intracellular domain that translocates to the nucleus .
Therapeutic Targeting and Inhibitor Profiles
Monoclonal Antibodies
- Trastuzumab : Binds this compound’s extracellular domain, inhibiting dimerization and promoting receptor internalization. Enhances TRAIL-mediated apoptosis by suppressing Akt activation (IC50 reduction from 1.2 μg/mL to 0.3 μg/mL in BT474 cells) .
- Pertuzumab : Targets this compound’s dimerization interface, blocking heterodimer formation with ErbB-3 .
Tyrosine Kinase Inhibitors (TKIs)
Dual Inhibitors
Dual this compound/EGFR inhibitors exhibit broader efficacy in tumors co-expressing both receptors (e.g., N87 gastric cancer cells). For example, OSI-774 (EGFR-specific) shows 25-fold lower potency in this compound-overexpressing BT474 cells compared to dual inhibitors .
Mechanisms of Resistance and Heterogeneity
Tumor Heterogeneity
- Amplification Variability : In bladder cancer, this compound amplification is heterogeneous, with 10/141 tumors showing intrachromosomal clusters of amplified genes .
- Nuclear this compound (Nuclthis compound) : Nuclear-localized this compound correlates with cyclooxygenase-2 (COX-2) expression and trastuzumab resistance. Abrogating nuclear translocation inhibits tumor growth in vivo .
Alternative Signaling Pathways
- Jak2/PRL Pathway : Autocrine prolactin secretion induces this compound phosphorylation via Jak2, bypassing ligand-dependent activation .
- Integrin β4 Cooperation: Integrin β4 enhances this compound signaling and invasion, complicating monotherapy approaches .
Clinical Implications and Prognostic Value
- Prognostic Markers: this compound overexpression in early-stage breast cancer predicts shorter time to treatment failure (19% of cases show 16–128-fold mRNA overexpression) .
- Therapeutic Index: Dual inhibitors show selectivity for tumor cells (e.g., BT474 IC50 = 14 nM vs. normal fibroblasts IC50 >1 μM) .
Q & A
Q. What is the functional role of ErbB-2 in cancer progression?
this compound (HER2/neu) is a receptor tyrosine kinase that drives oncogenic signaling when overexpressed. It promotes tumor growth and survival by forming homo- or heterodimers with other EGFR family members (e.g., EGFR/ErbB-1), leading to activation of downstream pathways like PI3K/AKT, MAPK/ERK, and STATs. In prostate cancer, this compound overexpression correlates with androgen-independent progression and resistance to hormone therapy via interactions with cholesterol-rich lipid rafts and CXCR4/Src signaling . In breast cancer, amplification of This compound is linked to aggressive phenotypes, early relapse, and poor survival .
Methodological Insight : Use in vitro kinase assays (e.g., IC50 measurements for inhibitors) and xenograft models (e.g., BT474 breast cancer cells) to study this compound-driven tumorigenesis .
Q. Which experimental models are standard for studying this compound signaling?
- NIH/3T3 transformation : Overexpression of this compound under strong promoters (e.g., Moloney murine leukemia virus LTR) induces malignant transformation, validating its oncogenic potential .
- Xenograft models : BT474 (breast) and PC3 (prostate) cell lines are used to evaluate this compound-targeted therapies in vivo .
- 3D cell culture : Mimics tumor microenvironment interactions, such as this compound and CD44 synergy in metastasis .
Q. How is this compound expression quantified in preclinical studies?
- FACE this compound ELISA : Quantifies total and phosphorylated this compound in adherent/non-adherent cells. Requires replicate wells for parallel analysis of phosphorylation states .
- Immunohistochemistry (IHC) : Standard for clinical samples; scoring systems (e.g., HER2/neu IHC 0-3+) correlate amplification with prognosis .
- siRNA knockdown : Validates functional roles (e.g., BT474 cells treated with Lenti-shERBB2 show reduced mRNA/protein levels and altered TACC1 expression) .
Advanced Research Questions
Q. How do this compound heterodimers influence therapeutic resistance?
this compound/EGFR heterodimers amplify signaling output, reducing efficacy of single-target therapies. For example, co-expression in ovarian cancer predicts worse outcomes than either receptor alone. Dual inhibitors (e.g., GW2974) block both kinases, showing 10-75× selectivity over normal cells and suppressing xenograft growth at 10–30 mg/kg doses .
Methodological Insight : Use phospho-specific antibodies (e.g., anti-p-ErbB-2) and co-immunoprecipitation to study heterodimer-driven pathway activation .
Q. What methodologies validate this compound as a predictive biomarker?
- CALGB 8541 trial analysis : High-dose cyclophosphamide/doxorubicin/5-FU improved survival in this compound+ breast cancer patients. Proportional hazards models adjusted for prognostic indices (e.g., lymph node status) confirm dose-response interactions .
- Multiplex IHC : Co-detection of phosphorylated this compound and EGFR identifies tumors with ligand-dependent activation, predicting poor survival .
Q. What strategies overcome this compound-driven resistance in hormone-refractory cancers?
- Combination therapy : Gemcitabine + this compound inhibitors enhance apoptosis in prostate cancer, delaying androgen-independent progression .
- Antisense oligonucleotides : Reduce this compound protein by 35% in SK-Br-3 cells, specifically inhibiting proliferation in amplified lines .
- Dual kinase inhibitors : GW2974 suppresses this compound/EGFR autophosphorylation in tumor fragments, with IC50s <80 nM .
Q. How do phosphorylation states impact this compound signaling analysis?
Phosphorylated this compound (activated) correlates with ligand-dependent EGFR co-signaling. In breast cancer, 97% of p-ErbB-2+ tumors co-express EGFR, linked to the shortest survival. Use phospho-specific FACE assays or Western blotting with anti-pTyr1248 antibodies to distinguish activated states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
